2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol
Description
Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a naturally occurring glycoside compound. It is derived from orcinol, a phenolic compound, and is linked to a disaccharide composed of beta-D-apiofuranose and beta-D-glucopyranose. This compound is found in various plant species and has been studied for its potential biological activities and applications in different fields.
Properties
Molecular Formula |
C18H26O11 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O11/c1-8-2-9(20)4-10(3-8)28-16-14(23)13(22)12(21)11(29-16)5-26-17-15(24)18(25,6-19)7-27-17/h2-4,11-17,19-25H,5-7H2,1H3 |
InChI Key |
XEGUBLZOESPNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside typically involves the glycosylation of orcinol with the appropriate sugar donors. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is carried out in anhydrous solvents to prevent hydrolysis of the glycosidic bond.
Industrial Production Methods
Industrial production of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside may involve the extraction of the compound from natural sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The glycosidic bond can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the glycoside.
Substitution: Substituted derivatives with modified hydroxyl groups.
Scientific Research Applications
Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based formulations and cosmetics.
Mechanism of Action
The mechanism of action of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit oxidative stress, and interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside can be compared with other similar glycosides, such as:
- Orcinol glucoside B
- Anacardoside
- Curculigoside
- Curculigoside B
- Curculigoside C
- Curculigoside G
- Glucosyringic acid
These compounds share structural similarities but may differ in their biological activities and applications. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of both beta-D-apiofuranose and beta-D-glucopyranose units.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
